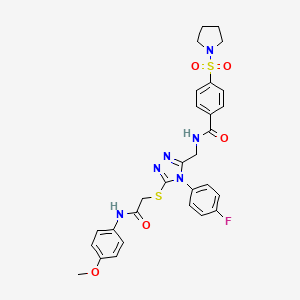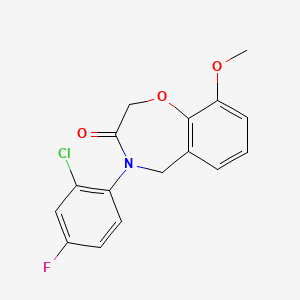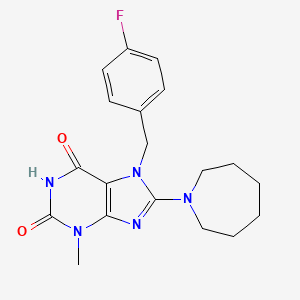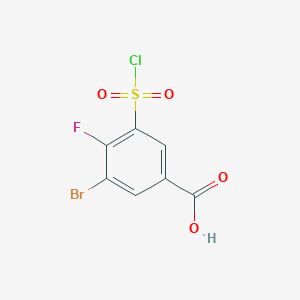![molecular formula C16H12BrN3O2 B2815965 5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one CAS No. 1024716-58-2](/img/structure/B2815965.png)
5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one” is a complex organic molecule. It contains a total of 36 bonds, including 24 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) and 1 imine (aromatic) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A stirred mixture of N-(2-acetyl-5-bromophenyl)benzamide and hydroxylamine hydrochloride in pyridine was boiled under reflux for 1 hour. The solvent was then evaporated under reduced pressure and the crude mixture was quenched with ice-cold water. The resulting precipitate was filtered and then dissolved in chloroform, dried over anhydrous MgSO4, and the salt was evaporated to afford the title compound .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The compound contains a five-membered indole ring fused with a six-membered benzene ring. The indole ring is substituted at the 3-position with a bromine atom and at the 2-position with an imino group. The imino group is further substituted with a phenyl ring, which is substituted at the 4-position with a hydroxyiminoethyl group .Applications De Recherche Scientifique
Cytotoxicity Evaluation and Antimicrobial Activity
- A series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones demonstrated marked effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, highlighting potential therapeutic applications in cancer treatment (Karalı, Terzioğlu, & Gürsoy, 2002).
- New 2-indolinone derived oximes and spiro-isoxazolines showed significant antimicrobial activity, offering insights into developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).
Metal Complexes and Ligand Synthesis
- Metal complexes with a new Azo-Schiff ligand exhibited promising properties for potential biological applications, underscoring the versatility of such compounds in coordination chemistry (Mizher & Wadday, 2022).
- The synthesis of annulated gamma-carbolines and heteropolycycles via palladium-catalyzed intramolecular annulation of alkynes presents a novel approach to constructing complex molecular architectures (Zhang & Larock, 2003).
Photoluminescence and Structural Analysis
- Designing model imino bifunctional chelators for radiopharmaceuticals included in vitro antitumor activity, highlighting the potential for developing novel radiopharmaceuticals with dual functionality (Brink et al., 2018).
Synthesis of Novel Compounds
- The synthesis and evaluation of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones via ring closure metathesis demonstrated antimicrobial activity, offering new pathways for antimicrobial drug discovery (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Safety and Hazards
Orientations Futures
Given the complex structure of this compound, it could be of interest in various fields such as medicinal chemistry, materials science, and chemical biology. Future research could focus on exploring its potential biological activities, developing new synthetic routes, and studying its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
5-bromo-3-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9(20-22)10-2-5-12(6-3-10)18-15-13-8-11(17)4-7-14(13)19-16(15)21/h2-8,22H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYMEVBZWGVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)

![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)

![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)

![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)

![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)
![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)
![3-[4-(benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid](/img/structure/B2815896.png)
![6-Methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2815897.png)

![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)
